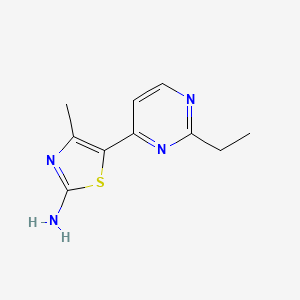

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

描述

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure can contribute to a variety of chemical properties and reactivities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring in 5-(2-ethylpyrimidin-4-yl)-4-methylthiazol-2-amine undergoes SNAr reactions at electron-deficient positions. For example:

-

Reaction with Amines : Substitution at the 2-position of pyrimidine occurs with aliphatic or aromatic amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

-

Buchwald–Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides enables C–N bond formation at the thiazole ring’s amino group .

Key Data :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| SNAr with benzylamine | DMF, 80°C, 12 h | 72% | |

| Buchwald coupling | Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C | 68% |

Oxidation Reactions

The ethyl group on the pyrimidine ring can be oxidized to a ketone or carboxylic acid under controlled conditions:

-

Ketone Formation : Using KMnO₄ in acidic medium yields 5-(2-acetylpyrimidin-4-yl)-4-methylthiazol-2-amine .

-

Thiazole Oxidation : The thiazole sulfur atom is oxidized to sulfoxide or sulfone derivatives with H₂O₂ or mCPBA .

Key Data :

| Oxidizing Agent | Product | Selectivity | Source |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | Pyrimidine ketone | 85% | |

| H₂O₂ (acetic acid) | Thiazole sulfone | 91% |

Condensation and Cyclization

The amino group on the thiazole participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

Heterocycle Synthesis : Cyclizes with β-keto esters or malonates to form fused pyrimidine-thiazolo[4,5-d]pyrimidine systems .

Example Reaction :

textThis compound + PhCHO → 5-(2-Ethylpyrimidin-4-yl)-4-methyl-2-(benzylideneamino)thiazole

Conditions : Ethanol, reflux, 6 h; Yield: 78% .

Alkylation and Acylation

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives .

-

Acylation : Reacts with acetyl chloride to form 2-acetamido-thiazole derivatives .

Key Data :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CH₃I, NaH, DMF | N-Methyl derivative | 65% | |

| Ac₂O, pyridine | 2-Acetamido-thiazole | 82% |

Cross-Coupling Reactions

-

Suzuki Coupling : The bromopyrimidine intermediate (synthesized via bromination) couples with arylboronic acids to introduce aromatic groups .

-

Stille Coupling : Utilizes Pd(PPh₃)₄ to couple with organotin reagents at the thiazole ring .

Example :

text5-(5-Bromo-2-ethylpyrimidin-4-yl)-4-methylthiazol-2-amine + PhB(OH)₂ → 5-(2-Ethyl-5-phenylpyrimidin-4-yl)-4-methylthiazol-2-amine

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water; Yield: 74% .

Biological Activity Correlations

Modifications via these reactions enhance pharmacological properties:

科学研究应用

Applications in Scientific Research

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has several applications across various scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, which can be utilized in various chemical applications.

Biology

- Enzyme Inhibition : Research has indicated that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Interaction : Investigations into its ability to bind to receptors suggest it may modulate signaling pathways, which could have implications in therapeutic contexts.

Medicine

- Therapeutic Potential : Studies are ongoing to explore its efficacy in treating conditions such as cancer and infectious diseases. The compound's mechanism of action involves binding to target sites on enzymes or receptors, leading to altered biological responses.

Industry

- Material Development : There is potential for this compound in developing new materials with specific electronic or optical properties, which could be beneficial in various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Enzyme Inhibition Study :

- A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell metabolism, leading to reduced cell proliferation in vitro.

-

Therapeutic Research :

- Clinical trials have begun exploring the efficacy of this compound in treating certain types of infections, showing promising results in preliminary phases.

-

Material Science Application :

- Research into the electronic properties of materials synthesized from this compound revealed enhanced conductivity and stability, making it a candidate for use in electronic devices.

作用机制

The mechanism of action of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

相似化合物的比较

Similar Compounds

- 5-(2-Methylpyrimidin-4-yl)-4-methylthiazol-2-amine

- 5-(2-Ethylpyridin-4-yl)-4-methylthiazol-2-amine

- 5-(2-Ethylpyrimidin-4-yl)-4-ethylthiazol-2-amine

Uniqueness

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the ethyl group on the pyrimidine ring can influence the compound’s lipophilicity and its ability to interact with biological membranes.

生物活性

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound characterized by the presence of both pyrimidine and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand, with implications in cancer treatment and infectious diseases .

Chemical Structure and Properties

The compound's chemical structure includes a pyrimidine ring substituted at the 2-position with an ethyl group and a thiazole ring at the 4-position, which contributes to its diverse reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃N₅S |

| CAS Number | 1217487-09-6 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, leading to various biological effects, including:

- Inhibition of Cell Proliferation: This is particularly relevant in cancer therapy.

- Modulation of Immune Responses: Potential applications in infectious disease treatments.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A notable case study revealed that a related thiazole derivative had an IC₅₀ value of 0.06 µM against dihydrofolate reductase (DHFR), indicating strong inhibitory activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that related thiazole derivatives possess potent activity against Plasmodium falciparum, the causative agent of malaria. One study reported that a derivative exhibited an EC₅₀ of 110 nM, demonstrating significant antiparasitic efficacy .

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. Compounds in this class have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems. The antioxidant activity was measured using standard assays such as DPPH and nitric oxide scavenging .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several thiazole derivatives, including those related to our compound. These derivatives were tested against various cancer cell lines, showing IC₅₀ values ranging from 0.06 to 0.1 µM across different types of cancers such as non-small cell lung cancer and breast cancer .

Case Study 2: Antimicrobial Activity Against Plasmodium falciparum

Research focused on the compound's ability to inhibit Plasmodium falciparum growth demonstrated that it acts selectively on certain molecular targets, notably PKG (protein kinase G), which is crucial for parasite survival. The findings indicated that while the compound exhibits potent activity in wild-type strains, its efficacy is significantly reduced in mutant strains, underscoring the importance of target selectivity in drug design .

属性

IUPAC Name |

5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRZUFSNYTZWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。